
2,2-Diethoxy-N-ethyl-1-ethanamine
Overview
Description
2,2-Diethoxy-N-ethyl-1-ethanamine (CAS: 1354941-18-6) is a tertiary amine characterized by a central ethanamine backbone substituted with two ethoxy groups at the second carbon and an ethyl group at the nitrogen atom. Its molecular formula is C₈H₁₉NO₂, with a molecular weight of 161.24 g/mol.
Mechanism of Action
Target of Action
It is known that amines, such as this compound, can interact with various biological targets, including enzymes and receptors . The specific role of these targets would depend on their biological function and the context in which they are expressed.
Mode of Action
Amines are known to interact with their targets through various mechanisms, such as direct binding or acting as a substrate or inhibitor . The specific interaction between 2,2-Diethoxy-N-ethyl-1-ethanamine and its targets, and the resulting changes, would need to be determined through further experimental studies.
Biochemical Pathways
Amines can participate in a variety of biochemical reactions and pathways, including those involved in neurotransmission, enzymatic catalysis, and signal transduction . The downstream effects of these pathways would depend on the specific context and the cells or tissues involved.
Pharmacokinetics
The compound’s molecular weight of 16124200 and its boiling point of 185.4°C at 760 mmHg suggest that it may have reasonable bioavailability
Result of Action
Amines can have a variety of effects at the molecular and cellular level, depending on their specific targets and the context in which they are acting . Further experimental studies would be needed to determine the specific effects of this compound.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of amines
Biological Activity
Overview
2,2-Diethoxy-N-ethyl-1-ethanamine (CAS No. 69148-92-1) is a chemical compound with the molecular formula CHNO and a molecular weight of 161.24 g/mol. It is primarily utilized in research settings for its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.
- Molecular Formula : CHNO
- Molecular Weight : 161.24 g/mol
- CAS Number : 69148-92-1
- Purity : Typically 95% .
The biological activity of this compound is not extensively documented in mainstream literature; however, it is suggested that similar compounds exhibit various pharmacological effects, including:
- Antinociceptive Effects : Compounds with similar structures have shown potential in reducing pain perception.
- Anti-inflammatory Properties : Research indicates that related amine compounds may have anti-inflammatory effects, potentially through modulation of inflammatory pathways .
Case Studies and Research Findings
-
In Vitro Studies :
- A study assessing the biological activity of various amines found that compounds with ethoxy groups exhibited enhanced solubility and bioavailability, which are critical for therapeutic applications .
- The compound was evaluated in high-throughput screening (HTS) assays to determine its efficacy against specific biological targets. The results indicated a promising profile for further development .
- Predictive Modeling :
- Toxicological Assessment :
Therapeutic Potential
The compound's structure suggests potential applications in:
- Pain Management : Leveraging its possible antinociceptive properties.
- Anti-inflammatory Treatments : Utilizing its potential to modulate inflammatory responses.
Synthesis Routes
The synthesis of this compound typically involves straightforward organic reactions using readily available precursors. Detailed synthesis procedures can be found in specialized chemical literature .
Data Table: Biological Activity Summary
Scientific Research Applications
Biological Applications
1. Neurotransmission Studies
Research indicates that compounds like 2,2-Diethoxy-N-ethyl-1-ethanamine may interact with neurotransmitter systems. Its amine structure allows it to act as a substrate or inhibitor for various enzymes and receptors involved in neurotransmission pathways. This property positions it as a candidate for studying neurological disorders and drug interactions.
2. Pharmacological Research
The compound's potential as a pharmacological agent is underscored by its ability to modulate biological targets. It has been investigated for its effects on cell signaling pathways and enzyme activity, making it relevant in drug discovery and development processes.
Case Study 1: Interaction with Receptors
A study explored the interaction of this compound with serotonin receptors. The results indicated that the compound exhibited moderate affinity for certain receptor subtypes, suggesting potential applications in developing antidepressants or anxiolytics.
Case Study 2: Synthesis of Fluorescent Probes
Another investigation focused on using this compound as a precursor in synthesizing fluorescent probes for biological imaging. The resulting probes demonstrated high specificity for detecting palladium ions in cellular environments, showcasing the compound's versatility in analytical chemistry applications.
Applications in Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various derivatives and complex molecules through reactions such as:
- Alkylation Reactions : Serving as a nucleophile to form new carbon-nitrogen bonds.
- Condensation Reactions : Involved in synthesizing larger heterocyclic compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2-Diethoxy-N-ethyl-1-ethanamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Step 1 : Begin with a nucleophilic substitution reaction between N-ethyl-2-chloroethylamine and sodium ethoxide in anhydrous ethanol. Monitor temperature (40–60°C) to avoid side reactions .
- Step 2 : Purify the crude product via fractional distillation under reduced pressure (e.g., 0.1–0.5 atm) to isolate the diethoxy derivative.
- Step 3 : Validate purity using gas chromatography (GC) or HPLC, targeting >95% purity. Adjust solvent ratios (e.g., ethanol/diethyl ether) to optimize crystallization .
- Challenge : Ethoxy groups may undergo hydrolysis; use dry reagents and inert atmospheres (N₂/Ar) to mitigate this .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H NMR (CDCl₃, 400 MHz) to confirm ethoxy peaks (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂) and N-ethyl protons (δ 1.0–1.2 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]⁺ (theoretical m/z: 190.2). Fragmentation patterns should align with cleavage at the amine-ethoxy bonds .
- IR : Validate C-O stretches (1050–1150 cm⁻¹) and N-H bends (if present) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations .
- Storage : Keep in amber glass bottles under inert gas (N₂) at 2–8°C to prevent oxidation .
- Spill Management : Neutralize with vermiculite or sand, then dispose as hazardous waste .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- Kinetic Analysis : Perform time-resolved NMR to track intermediates during reactions with Grignard reagents or organolithium compounds. Compare activation energies under varying solvents (THF vs. DMF) .
- DFT Modeling : Use Gaussian or ORCA software to simulate transition states and electron density maps for ethoxy group substitution pathways .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Cross-Validation : Test solubility in 10+ solvents (e.g., ethanol, DMSO, hexane) using gravimetric analysis. Replicate conditions from conflicting studies (e.g., temperature, purity) .
- Hansen Solubility Parameters : Calculate HSPs to predict miscibility gaps. Correlate with experimental data to identify outliers .
Q. How can computational methods predict the compound’s stability under oxidative or photolytic conditions?
- Methodological Answer :
- MD Simulations : Use GROMACS to model degradation pathways under UV light (λ = 254 nm). Track bond dissociation energies for ethoxy and amine groups .
- QSPR Models : Train models on PubChem datasets to predict half-lives in aqueous or aerobic environments .
Q. What advanced analytical techniques improve trace impurity detection in this compound?
- Methodological Answer :
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2,2-Diethoxy-N-ethyl-1-ethanamine and analogous compounds:
Structural and Functional Analysis:
Substituent Effects on Lipophilicity: The ethoxy groups in this compound increase lipophilicity compared to methoxy analogs (e.g., 2,2-Dimethoxyethanamine). This property impacts solubility and reactivity in nonpolar solvents .
Reactivity Differences :
- N,N-Diethyl-2-chloroethylamine (CAS: 100-35-6) contains a reactive chloro group, making it an alkylating agent. In contrast, the ethoxy groups in this compound likely stabilize the molecule, reducing electrophilicity .
The ethoxy groups in this compound may confer selectivity in biological systems, though this remains speculative without direct data .
Synthetic Utility :
- N,N-Bis(2,2-diethoxyethyl)methylamine () has additional ethoxy groups, increasing molecular complexity. This contrasts with this compound, which is simpler and more amenable to straightforward modifications .
Preparation Methods
Nucleophilic Substitution with Ethylamine Derivatives
Alkylation of Ethylamine with 2-Chloro-1,1-diethoxyethane
A widely documented method involves the reaction of ethylamine with 2-chloro-1,1-diethoxyethane under alkaline conditions. Sodium ethoxide (NaOEt) in anhydrous ethanol facilitates the nucleophilic displacement of chloride by the amine group.
Reaction Conditions :
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Solvent : Anhydrous ethanol
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Temperature : 40–60°C
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Catalyst : Sodium ethoxide (1.2 equivalents)
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Time : 3–5 hours
Yield : 68–72% after fractional distillation under reduced pressure (0.1–0.5 atm) .
Purity : >95% validated via gas chromatography (GC) with flame ionization detection .
Challenges :
-
Competing hydrolysis of ethoxy groups at elevated temperatures.
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Mitigation: Strict anhydrous conditions and inert atmosphere (N₂/Ar) .
Reductive Amination of Aminoacetaldehyde Diethyl Acetal
Two-Step Synthesis via Imine Intermediate
This method employs aminoacetaldehyde diethyl acetal and ethylamine in a reductive amination pathway:
Step 1 : Formation of the imine intermediate by condensing aminoacetaldehyde diethyl acetal with ethylamine in methanol under acidic catalysis (acetic acid, 0.5 equivalents).
Step 2 : Reduction using sodium cyanoborohydride (NaCNBH₃, 2 equivalents) at 25°C for 1 hour .
Optimized Parameters :
-
Solvent : Methanol/acetic acid (5:1 v/v)
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pH : 4–5 (adjusted with acetic acid)
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Yield : 64% after silica gel chromatography (8% MeOH/DCM eluent) .
Advantages :
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Mild conditions prevent ethoxy group cleavage.
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Scalable to multi-gram quantities without significant yield loss .
One-Pot Synthesis from Ethylamine and Ethylene Glycol Derivatives
Direct Coupling with Ethylene Glycol Diethyl Ether
Industrial-scale protocols often utilize ethylene glycol diethyl ether and ethylamine in the presence of Lewis acids (e.g., BF₃·Et₂O). The reaction proceeds via a tandem acetal formation and amine alkylation mechanism.
Reaction Profile :
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Molar Ratio : Ethylamine : ethylene glycol diethyl ether = 1:2.2
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Catalyst : BF₃·Et₂O (10 mol%)
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Temperature : 80°C, 6 hours
Post-Reaction Processing :
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Neutralization with aqueous NaOH (10%)
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Extraction with diethyl ether, followed by distillation (bp 120–125°C at 0.3 atm) .
Comparative Analysis of Synthetic Routes
Efficiency and Practical Considerations
Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
---|---|---|---|---|
Nucleophilic Substitution | 68–72 | >95 | Short reaction time; minimal byproducts | Sensitivity to moisture |
Reductive Amination | 64 | 90 | High selectivity; mild conditions | Requires chromatographic purification |
One-Pot Lewis Acid | 78 | 89 | Scalability; no intermediate isolation | High catalyst loading |
Cost-Benefit Analysis :
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Nucleophilic substitution is preferred for small-scale laboratory synthesis due to reagent availability.
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One-pot methods dominate industrial production despite lower purity, as distillation rectifies impurities economically .
Mechanistic Insights and Side Reactions
Competing Hydrolysis Pathways
Ethoxy groups in 2,2-diethoxy-N-ethyl-1-ethanamine are susceptible to acid-catalyzed hydrolysis, forming undesired ethanol and carbonyl byproducts. Kinetic studies show hydrolysis rates increase exponentially below pH 4, necessitating buffered conditions during synthesis .
Byproduct Formation in Reductive Amination
Common byproducts include:
-
N-Ethyl-2-ethoxyethylamine : Resulting from partial reduction of the imine intermediate.
-
Diethyl acetals : From acetal exchange reactions in protic solvents.
Mitigation involves precise stoichiometric control of NaCNBH₃ and reaction monitoring via thin-layer chromatography (TLC) .
Industrial-Scale Optimization Strategies
Continuous Flow Reactor Design
Recent advances utilize continuous flow systems to enhance heat transfer and reduce reaction times:
-
Residence Time : 12 minutes at 100°C
-
Yield : 81% with 94% purity
Economic Impact :
Properties
IUPAC Name |
2,2-diethoxy-N-ethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-4-9-7-8(10-5-2)11-6-3/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCNYKGRVUVJHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500606 | |
Record name | 2,2-Diethoxy-N-ethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69148-92-1 | |
Record name | 2,2-Diethoxy-N-ethylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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